![molecular formula C19H17N3OS B2668306 3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-86-9](/img/structure/B2668306.png)

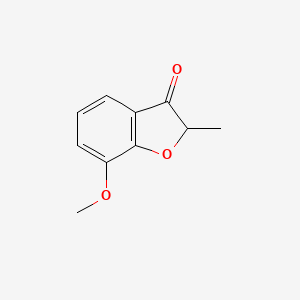

3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits interesting properties that make it relevant for medicinal chemistry and drug discovery:

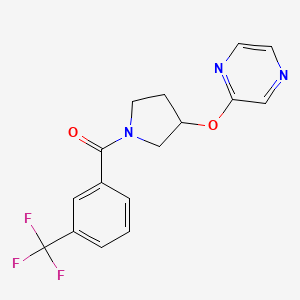

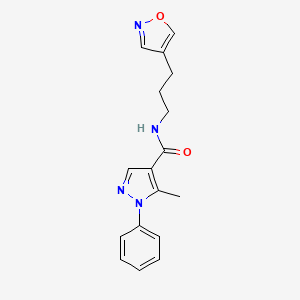

Anti-inflammatory Activity: Research suggests that this compound may possess anti-inflammatory properties. Investigating its mechanism of action and potential as a drug candidate could be valuable .

Anticancer Potential: The structure of this compound indicates potential anticancer activity. Researchers could explore its effects on cancer cell lines, tumor growth inhibition, and molecular targets .

Organic Synthesis

The compound’s unique structure makes it intriguing for synthetic chemists:

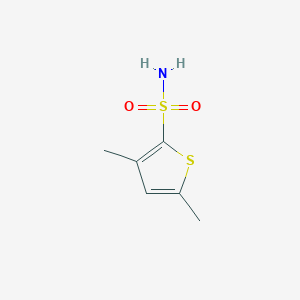

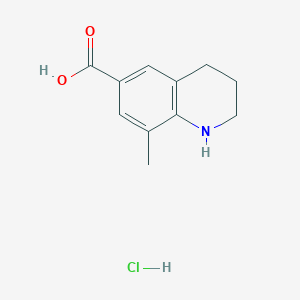

- Synthetic Intermediates : It could serve as an intermediate in the synthesis of other complex molecules due to its functional groups (e.g., sulfone, methylthio, and indole moieties) .

Chiral Chromatography

Chiral stationary phases are essential for enantiomer separation. Consider the following application:

- Chiral Selector : The compound’s chiral center (asymmetric carbon) could be exploited for chiral chromatography applications, especially when linked to suitable supports or columns .

Undergraduate Organic Laboratory

In educational settings, this compound can be used for teaching purposes:

- Two-Step Synthesis : Professors have employed this compound in undergraduate organic laboratories to demonstrate multistep synthesis. For instance, the synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate involves two steps and provides valuable learning experiences for students .

Proteomics Research

Considering its properties, proteomics researchers might find it useful:

- Protein Interaction Studies : Investigating the interactions of this compound with proteins could shed light on its biological relevance and potential therapeutic applications .

Materials Science

The compound’s structure may have implications in materials science:

Future Directions

The future directions for research on “3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, materials science, and environmental science could be explored .

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-11-8-12(2)10-13(9-11)22-18(23)17-16(21-19(22)24-3)14-6-4-5-7-15(14)20-17/h4-10,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQMCKHMYLCOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-cyanobenzamide](/img/structure/B2668233.png)

![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)

![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)